4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions are mild, and the compounds are obtained regiospecifically and in very good yields .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes, including the use of palladium-catalyzed coupling reactions and cyclocondensation reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce new substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and palladium catalysts for coupling reactions . The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 3(5)-substituted pyrazoles
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-acetyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-8-9(2)6(5)7(11)12/h3H,1-2H3,(H,11,12) |
InChI Key |
WUJNIINWSWNUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)C(=O)O |
Origin of Product |
United States |
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